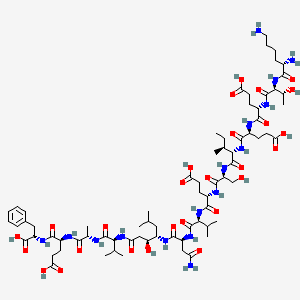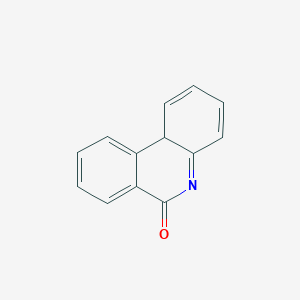
10bH-phenanthridin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6(5H)-Phenanthridinone is a heterocyclic organic compound with a fused three-ring structure, consisting of two benzene rings and one nitrogen-containing ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a valuable molecule for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
6(5H)-Phenanthridinone can be synthesized through several methods. One common approach involves the cyclization of o-aminobenzophenone derivatives. This reaction typically requires acidic conditions and elevated temperatures to facilitate the formation of the heterocyclic ring system. Another method involves the oxidative cyclization of N-phenylbenzamides using oxidizing agents such as potassium permanganate or ceric ammonium nitrate .
Industrial Production Methods
In industrial settings, the production of 6(5H)-Phenanthridinone often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The choice of reagents and reaction conditions can vary depending on the specific requirements of the production process. Commonly used methods include catalytic cyclization and oxidative cyclization, which are scalable and cost-effective for industrial applications .
化学反应分析
Types of Reactions
6(5H)-Phenanthridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction of 6(5H)-Phenanthridinone can yield amine derivatives, typically using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are introduced into the phenanthridinone ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ceric ammonium nitrate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated phenanthridinone derivatives
科学研究应用
6(5H)-Phenanthridinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
作用机制
The mechanism of action of 6(5H)-Phenanthridinone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
相似化合物的比较
6(5H)-Phenanthridinone can be compared with other similar compounds, such as:
Phenanthridine: Similar in structure but lacks the carbonyl group present in 6(5H)-Phenanthridinone.
Phenanthrene: A non-nitrogenous analog with a similar fused ring system but different chemical properties.
Quinoline: Contains a nitrogen atom in the ring system but has a different arrangement of rings.
The uniqueness of 6(5H)-Phenanthridinone lies in its specific ring structure and the presence of a carbonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
属性
分子式 |
C13H9NO |
|---|---|
分子量 |
195.22 g/mol |
IUPAC 名称 |
10bH-phenanthridin-6-one |
InChI |
InChI=1S/C13H9NO/c15-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)14-13/h1-8,10H |
InChI 键 |
QYSVHTDUVGOFCE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3C=CC=CC3=NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


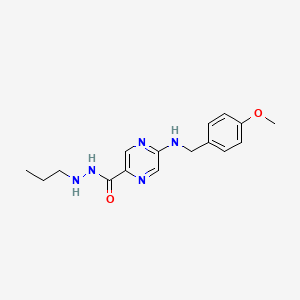

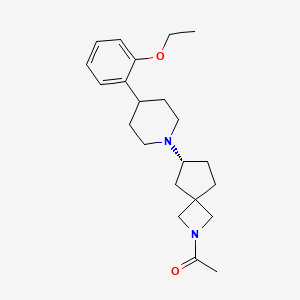
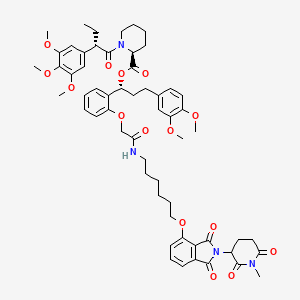
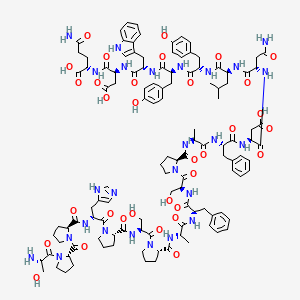
![N-[4-(4-benzylpiperazin-1-yl)quinolin-3-yl]-4-propylbenzamide](/img/structure/B15136607.png)
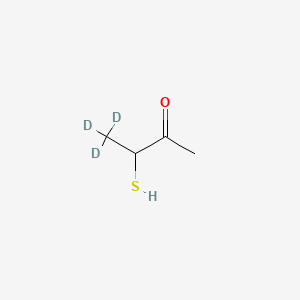
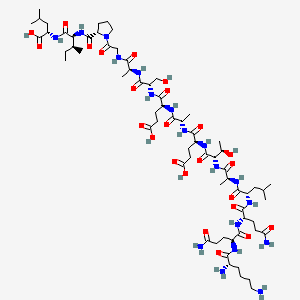
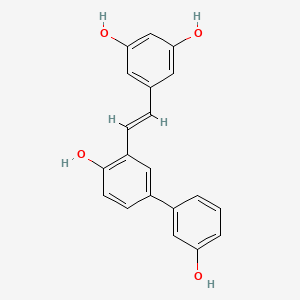
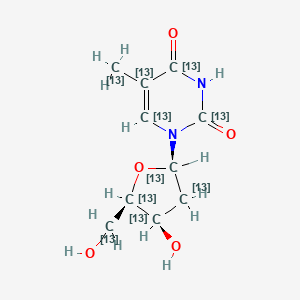
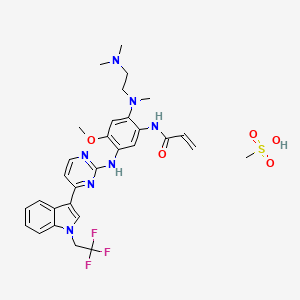
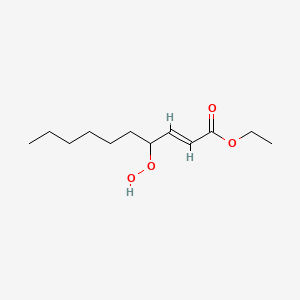
![Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid, 2,3-dihydro-, 1'-(1,1-dimethylethyl) ester](/img/structure/B15136671.png)
